An In-depth Technical Guide to 4-(Di-m-tolyl-amino)-benzaldehyde for Advanced Research Applications
An In-depth Technical Guide to 4-(Di-m-tolyl-amino)-benzaldehyde for Advanced Research Applications
This guide provides a comprehensive technical overview of 4-(Di-m-tolyl-amino)-benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers in materials science and drug development. This document elucidates its core properties, synthesis, chemical reactivity, and safe handling protocols, grounded in established scientific principles and practical laboratory insights.
Core Compound Identification and Properties
4-(Di-m-tolyl-amino)-benzaldehyde is a tertiary amine and an aromatic aldehyde, a structural motif that imparts unique electronic and reactive properties. Its systematic IUPAC name is 4-[bis(3-methylphenyl)amino]benzaldehyde.[1]
Table 1: Physicochemical Properties of 4-(Di-m-tolyl-amino)-benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 332411-18-4 | [1][2] |
| Molecular Formula | C21H19NO | [1][2] |
| Molecular Weight | 301.38 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid/liquid | |
| Boiling Point | ~470.5 °C (Predicted) | |
| Density | ~1.138 g/cm³ (Predicted) | |
| Storage Temperature | 2-8 °C |
Synthesis and Mechanistic Insights
The synthesis of 4-(di-m-tolyl-amino)-benzaldehyde is most effectively achieved via the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is particularly well-suited for electron-rich substrates such as di-m-tolylamine, due to the electron-donating nature of the diarylamino group which activates the para-position to the nitrogen atom for formylation.[3][4][5]
The causality behind this choice of reaction lies in the generation of the Vilsmeier reagent, a mild electrophile, from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl3).[3][5] The Vilsmeier reagent, a chloroiminium salt, is sufficiently reactive to attack the activated aromatic ring of di-m-tolylamine, leading to the formation of an iminium salt intermediate. This intermediate is then readily hydrolyzed during aqueous workup to yield the final aldehyde product.[3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of Di-m-tolylamine
This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.
Materials:
-
Di-m-tolylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. To this, add phosphorus oxychloride (POCl3) dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30-60 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: Dissolve di-m-tolylamine in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis (Workup): Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. This step hydrolyzes the iminium intermediate to the aldehyde.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Applications
The chemical reactivity of 4-(di-m-tolyl-amino)-benzaldehyde is dominated by the interplay between the electron-donating diarylamino group and the electrophilic aldehyde functionality.
-
Aldehyde Chemistry: The aldehyde group undergoes typical reactions such as condensation with active methylene compounds, formation of Schiff bases with primary amines, and oxidation to the corresponding carboxylic acid or reduction to the benzyl alcohol.[6] The electron-donating character of the diarylamino group increases the electron density on the aromatic ring, which can slightly modulate the reactivity of the aldehyde compared to unsubstituted benzaldehyde.[6]
-
Nucleophilic Character of the Amine: The nitrogen atom of the diarylamino group possesses a lone pair of electrons, making the molecule a potential nucleophile, although sterically hindered.
-
Electrophilic Aromatic Substitution: The electron-rich nature of the triarylamine system makes further electrophilic substitution on the aromatic rings possible, though the substitution pattern will be directed by the existing substituents.
Applications in Research and Development:
-
Organic Electronics: Triarylamine derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). The aldehyde functionality of 4-(di-m-tolyl-amino)-benzaldehyde allows for its incorporation into larger conjugated systems, tuning the electronic and photophysical properties of the resulting materials.
-
Medicinal Chemistry and Drug Development: While direct applications in drug development are less common, the aldehyde serves as a versatile scaffold. For instance, related dialkylaminobenzaldehydes have been explored as inhibitors of aldehyde dehydrogenases (ALDH), enzymes overexpressed in certain cancers.[7] The aldehyde can be used to synthesize a variety of heterocyclic compounds and Schiff bases, which are classes of molecules frequently investigated for biological activity.
-
Fluorescent Probes: The intramolecular charge transfer characteristics of such donor-acceptor systems can lead to solvatochromic and fluorochromic properties, making them interesting candidates for the development of chemical sensors and fluorescent probes.
Safety and Handling
Table 2: Hazard and Precautionary Profile (Inferred)
| Hazard Category | Potential Effects and Precautions | Source(s) |
| Acute Toxicity | Harmful if swallowed. Avoid ingestion. | [9][10] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. Wear protective gloves and clothing. | [8][10] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection (safety glasses or goggles). | [8][10] |
| Respiratory Irritation | May cause respiratory irritation. Handle in a well-ventilated area or in a fume hood. | [9] |
| Environmental | Potentially harmful to aquatic life. Avoid release to the environment. | [10] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile), lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Wash hands thoroughly after handling.
Caption: Recommended laboratory safety workflow.
Conclusion
4-(Di-m-tolyl-amino)-benzaldehyde is a valuable building block for advanced research, particularly in the synthesis of functional materials for organic electronics and as a versatile intermediate in medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is efficient and mechanistically well-understood. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols based on related compounds, will enable researchers to safely and effectively harness its potential in their scientific endeavors.
References
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PubChem. 4-(Di-m-tolyl-amino)-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Applichem. 4-(DI-M-TOLYL-AMINO)-BENZALDEHYDE. Retrieved from [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Retrieved from [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
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ResearchGate. (2023, May). I.R analysis and some biological applications for some Schiff base compounds prepared between (4- di methyl amino benzaldehyde). and some amino acids. Retrieved from [Link]
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International Journal of Research in Pharmaceutical and Nano Sciences. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
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MDPI. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[8][9][10]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Retrieved from [Link]
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PubChem. 4-(Diethylamino)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Cambridge University Press. Vilsmeier-Haack Reaction. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
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